N-benzyl-3-ethoxy-4-fluorobenzenesulfonamide is a sulfonamide compound characterized by its unique molecular structure and potential applications in various scientific fields. This compound features a benzene ring substituted with a fluorine atom, an ethoxy group, and a benzyl moiety, contributing to its distinctive chemical properties. The compound is primarily utilized in organic synthesis and medicinal chemistry due to its ability to interact with biological targets.
The compound is commercially available and can be synthesized through specific chemical reactions involving readily accessible precursors. It is often sourced from chemical suppliers who specialize in organic compounds for research and industrial applications.
N-benzyl-3-ethoxy-4-fluorobenzenesulfonamide falls under the category of sulfonamides, which are known for their antibacterial properties. It also belongs to the broader class of organic compounds known as aromatic amines, characterized by the presence of an amine group attached to an aromatic ring.
The synthesis of N-benzyl-3-ethoxy-4-fluorobenzenesulfonamide typically involves the reaction of 3-ethoxy-4-fluorobenzenesulfonyl chloride with benzylamine. This reaction is facilitated by a base such as triethylamine to neutralize the hydrochloric acid produced during the process. The reaction is generally conducted in organic solvents like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
The molecular formula for N-benzyl-3-ethoxy-4-fluorobenzenesulfonamide is , with a molecular weight of 337.4 g/mol. The structure includes:
Property | Value |
---|---|
Molecular Formula | C17H20FNO3S |
Molecular Weight | 337.4 g/mol |
IUPAC Name | N-benzyl-3-ethoxy-4-fluorobenzenesulfonamide |
InChI | InChI=1S/C17H20FNO3S/c1-3... |
InChI Key | QLTNJMCXRYJVRO-UHFFFAOYSA-N |
Canonical SMILES | CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)F)OCC |
N-benzyl-3-ethoxy-4-fluorobenzenesulfonamide can participate in various chemical reactions:
These reactions are typically carried out under controlled conditions to optimize yield and selectivity, utilizing catalysts or specific solvents as necessary.
The mechanism of action for N-benzyl-3-ethoxy-4-fluorobenzenesulfonamide involves its interaction with specific biological targets, particularly enzymes that utilize para-aminobenzoic acid (PABA) as a substrate. By mimicking PABA, this compound can inhibit bacterial growth by disrupting folate synthesis pathways essential for bacterial replication.
The presence of the sulfonamide group allows for hydrogen bonding with amino acid residues in target proteins, enhancing binding affinity and specificity.
N-benzyl-3-ethoxy-4-fluorobenzenesulfonamide is typically a solid at room temperature, with properties influenced by its molecular structure.
The compound exhibits stability under standard laboratory conditions but may decompose under extreme temperatures or reactive environments. Its solubility in organic solvents makes it suitable for various chemical applications.
N-benzyl-3-ethoxy-4-fluorobenzenesulfonamide has several notable applications:
This compound's diverse applications highlight its significance in both research and industrial settings, making it a valuable subject of study within organic chemistry and related fields.
CAS No.: 1306-05-4
CAS No.: 122547-72-2
CAS No.:
CAS No.:
CAS No.: